molecular formula C14H20O2 B14845196 2-Cyclopropoxy-1-ethyl-4-isopropoxybenzene

2-Cyclopropoxy-1-ethyl-4-isopropoxybenzene

Cat. No.: B14845196
M. Wt: 220.31 g/mol
InChI Key: FQQZKGFEYOMZSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropoxy-1-ethyl-4-isopropoxybenzene is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . This compound is characterized by the presence of a benzene ring substituted with cyclopropoxy, ethyl, and isopropoxy groups. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-1-ethyl-4-isopropoxybenzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally involves standard organic synthesis techniques, including the use of cyclopropanation reactions to introduce the cyclopropoxy group .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-1-ethyl-4-isopropoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-1-ethyl-4-isopropoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s substituents can influence the reactivity of the benzene ring, either activating or deactivating it towards electrophilic attack . The specific pathways and molecular targets depend on the nature of the substituents and the conditions of the reaction.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2-cyclopropyloxy-1-ethyl-4-propan-2-yloxybenzene

InChI

InChI=1S/C14H20O2/c1-4-11-5-6-13(15-10(2)3)9-14(11)16-12-7-8-12/h5-6,9-10,12H,4,7-8H2,1-3H3

InChI Key

FQQZKGFEYOMZSF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)OC(C)C)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.